(S)-N1,N1,4-Trimethylpentane-1,2-diamine

Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

(S)-N1,N1,4-Trimethylpentane-1,2-diamine (CAS 302800-26-6) is a chiral vicinal diamine featuring a stereospecific (2S) configuration and a branched alkyl backbone. It is primarily utilized as a chiral building block and ligand in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and fine chemicals.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 302800-26-6
Cat. No. B3258282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N1,N1,4-Trimethylpentane-1,2-diamine
CAS302800-26-6
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCC(C)CC(CN(C)C)N
InChIInChI=1S/C8H20N2/c1-7(2)5-8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3/t8-/m0/s1
InChIKeySYGGWSCXCCJJFT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (S)-N1,N1,4-Trimethylpentane-1,2-diamine (CAS 302800-26-6) for Asymmetric Synthesis


(S)-N1,N1,4-Trimethylpentane-1,2-diamine (CAS 302800-26-6) is a chiral vicinal diamine featuring a stereospecific (2S) configuration and a branched alkyl backbone . It is primarily utilized as a chiral building block and ligand in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and fine chemicals [1]. The compound is a clear, flammable liquid with a predicted boiling point of 164.4±8.0 °C and a density of 0.837±0.06 g/cm³, and is commercially available at purities up to 98% .

Why Generic Chiral Diamines Cannot Substitute for (S)-N1,N1,4-Trimethylpentane-1,2-diamine


Generic substitution of (S)-N1,N1,4-Trimethylpentane-1,2-diamine with racemic mixtures or structurally similar diamines is not feasible due to the critical role of its specific (2S) stereochemistry in asymmetric induction. The (S)-enantiomer can provide significantly different enantioselectivity in catalytic reactions compared to its (R)-counterpart or racemic mixtures [1]. Additionally, its unique branched alkyl backbone imparts distinct steric and electronic properties that influence catalyst speciation and reaction kinetics, as demonstrated by the variable performance of MPAAM ligands with different alkyl substituents [2]. Substituting with a less sterically demanding diamine like N,N,N'-trimethylethylenediamine would alter the chiral environment and potentially compromise enantiomeric excess (ee) in target syntheses.

Quantitative Differentiation of (S)-N1,N1,4-Trimethylpentane-1,2-diamine for Procurement Decisions


Stereochemical Control: Enantioselectivity Advantage Over Racemic Mixtures

The (S)-enantiomer of this diamine is essential for achieving high enantioselectivity in Pd-catalyzed C–H activation reactions. In contrast, racemic mixtures or the (R)-enantiomer would lead to significantly reduced or no enantioselectivity, as the chiral ligand's absolute configuration dictates the stereochemical outcome [1].

Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

Functional Group Versatility: Primary and Tertiary Amine Combination

The presence of both a primary and a tertiary amine within the same molecule allows for unique coordination modes and bifunctional catalysis not possible with simple diamines like N,N,N'-trimethylethylenediamine . The primary amine can act as a directing group or nucleophile, while the tertiary amine modulates the electronic and steric environment of the metal center.

Ligand Design Catalyst Development Bifunctional Catalysis

Purity and Reproducibility: Guaranteed Enantiopurity for Reliable Results

Commercial suppliers offer this compound with a minimum purity specification of 95-98% . This high purity, combined with its defined stereochemistry, ensures batch-to-batch consistency in catalytic performance and product yield, which is critical for both academic research and industrial process development.

Quality Control Reproducible Research Procurement Specifications

Physical Properties: Predictable Handling and Storage Compared to Analogs

The compound has predicted physical properties that inform safe handling and storage. Its boiling point (164.4±8.0 °C) and density (0.837±0.06 g/cm³) are distinct from common analogs, impacting solvent choices and reaction setup .

Chemical Handling Storage Stability Process Safety

Optimal Research and Industrial Applications for (S)-N1,N1,4-Trimethylpentane-1,2-diamine


Asymmetric Catalysis: C–H Activation and Cross-Coupling

This compound is ideal for use as a chiral ligand or ligand precursor in Pd-catalyzed enantioselective C(sp3)–H activation reactions of free carboxylic acids, as demonstrated by the Yu group [1]. Its (S)-stereochemistry is essential for achieving high enantioselectivity in the synthesis of chiral cyclopropane and cyclobutane carboxylic acid derivatives.

Chiral Building Block for Pharmaceutical Intermediates

The compound's bifunctional amine structure and stereospecificity make it a valuable intermediate for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs). Its primary amine can be selectively functionalized while the tertiary amine remains available for further derivatization or as a part of the final pharmacophore [2].

Development of Novel Bifunctional Organocatalysts

The unique combination of a primary and a tertiary amine in a chiral scaffold allows for the design of novel bifunctional organocatalysts. These catalysts can simultaneously activate both nucleophilic and electrophilic reaction partners through hydrogen bonding and general base catalysis, enabling challenging asymmetric transformations [2].

Specialty Chemical and Polymer Synthesis

The compound can serve as a monomer or chain extender in the synthesis of chiral polyamides or polyureas, leading to materials with unique optical or mechanical properties. Its high purity and defined stereochemistry ensure consistent polymer microstructure .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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